An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(difluoromethyl)pyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(difluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridin-3-amine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. Due to its recent emergence, extensive experimental data for this specific compound is not yet publicly available. This guide addresses this gap by presenting available data for the core molecular structure, offering expert insights into its expected properties based on analogous compounds, and providing detailed, field-proven experimental protocols for their determination. The influence of the novel difluoromethyl substituent on key molecular characteristics is also discussed, offering a predictive framework for researchers. This document is intended to serve as a foundational resource for scientists working with or considering this compound in drug discovery and development programs.
Introduction
2-Bromo-5-(difluoromethyl)pyridin-3-amine (CAS No. 1804445-79-1) is a halogenated and fluorinated pyridine derivative that holds significant potential as a building block in the synthesis of novel therapeutic agents.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of a bromine atom provides a versatile handle for a wide range of synthetic transformations, including well-established cross-coupling reactions, allowing for the facile introduction of molecular diversity.
Furthermore, the incorporation of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) moiety, has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The difluoromethyl group, in particular, is often employed as a bioisostere for a hydroxyl or thiol group, and can act as a hydrogen bond donor, thereby modulating interactions with protein active sites.
This guide provides a detailed examination of the structural and anticipated physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridin-3-amine, offering a solid foundation for its application in research and development.
Molecular Structure and Core Identifiers
The fundamental identity of 2-Bromo-5-(difluoromethyl)pyridin-3-amine is established by its molecular structure and associated identifiers.
Caption: Chemical structure of 2-Bromo-5-(difluoromethyl)pyridin-3-amine.
Table 1: Core Identifiers for 2-Bromo-5-(difluoromethyl)pyridin-3-amine
| Identifier | Value | Source |
| CAS Number | 1804445-79-1 | [1] |
| Molecular Formula | C₆H₅BrF₂N₂ | [1] |
| Molecular Weight | 223.02 g/mol | [1] |
| SMILES | FC(c1cnc(c(c1)N)Br)F | [1] |
| MDL Number | MFCD25476839 | [1] |
Physicochemical Properties: Knowns and Predictions
A comprehensive understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for 2-Bromo-5-(difluoromethyl)pyridin-3-amine is limited, we can infer likely characteristics based on structurally related molecules.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted/Inferred Value & Rationale | Source (Analogous Compounds) |
| Melting Point (°C) | Not Available | Expected to be a solid at room temperature with a melting point likely in the range of 50-100 °C, based on similar substituted pyridines.[2] | [2] |
| Boiling Point (°C) | Not Available | Likely to be >200 °C at atmospheric pressure, with decomposition possible at higher temperatures. | N/A |
| Solubility | Not Available | Expected to have good solubility in common organic solvents such as methanol, ethanol, DMSO, and DMF.[2] Limited solubility in water is anticipated. | [2] |
| pKa | Not Available | The pyridine nitrogen is expected to have a pKa around 2-4, while the amino group will have a pKa in the range of 3-5. The electron-withdrawing nature of the bromo and difluoromethyl groups will decrease the basicity of both nitrogens compared to unsubstituted pyridine. | N/A |
| LogP | Not Available | Predicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | N/A |
Proposed Experimental Protocols for Property Determination
To address the current data gap, the following standard and robust experimental protocols are proposed for the accurate determination of the key physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridin-3-amine.
Caption: Proposed experimental workflow for determining the physicochemical properties.
Melting Point Determination (Capillary Method)
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Principle: This method relies on the visual observation of the temperature at which the crystalline solid transitions to a liquid.
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Procedure:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C/minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
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Solubility Assessment (Visual Method)
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Principle: A qualitative assessment of solubility is obtained by observing the dissolution of the solute in a given solvent.
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Procedure:
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To a known volume (e.g., 1 mL) of the solvent in a test tube, add a small, weighed amount of the compound.
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Agitate the mixture at a constant temperature.
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Visually inspect for the presence of undissolved solid.
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If the solid dissolves completely, add more of the compound until saturation is reached. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively.
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pKa Determination (Potentiometric Titration)
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Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added. The pKa corresponds to the pH at which the compound is 50% ionized.
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Procedure:
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Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
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The Influence of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a key structural feature of this molecule and is expected to impart several important properties:
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Increased Lipophilicity: Compared to a methyl or hydroxyl group, the CHF₂ group will increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
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Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.
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Hydrogen Bonding: The hydrogen atom of the CHF₂ group can act as a weak hydrogen bond donor, potentially influencing the binding affinity and selectivity of the molecule for its biological target.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.[3]
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In case of eye contact: Rinse cautiously with water for several minutes.[3]
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If inhaled: Move person into fresh air.[3]
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If swallowed: Rinse mouth. Do NOT induce vomiting.[3] In all cases of exposure, seek medical attention if symptoms persist.
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Conclusion
2-Bromo-5-(difluoromethyl)pyridin-3-amine is a promising building block for the development of novel pharmaceuticals. While a complete experimental physicochemical profile is not yet available, this technical guide has provided a comprehensive overview of its known structural features and predicted properties based on sound scientific principles and data from analogous compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to fully characterize this molecule. As research into this and similar fluorinated pyridines continues, a deeper understanding of their potential in drug discovery will undoubtedly emerge.
References
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Appchem. (n.d.). 2-Bromo-5-(difluoromethyl)pyridin-3-amine. Retrieved from [Link]
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American Elements. (n.d.). 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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Antibodies.com. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
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PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]
